Cas no 16381-50-3 (5-Methoxy-3-methylindole-2-carboxylic Acid)
5-Methoxy-3-methylindole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
- 1H-Indole-2-carboxylicacid, 5-methoxy-3-methyl-
- 5-Methoxy-3-methylin
- 5-Methoxy-3-methylindole-2-carboxylic Acid
- 5-methoxy-3-methyl-1H-indole-2-carboxylic acid(SALTDATA: FREE)
- 5-Methoxy-3-methyl-indol-2-carbonsaeure
- BB_NC-0826
- MFCD03848040
- CS-0447864
- 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, AldrichCPR
- DTXSID80357246
- AKOS000558614
- Z1203159535
- 16381-50-3
- SCHEMBL2396662
- BB 0260627
- EN300-113143
- A882544
- FT-0671270
- CPXMQDRGVOOXSQ-UHFFFAOYSA-N
- AS-42835
- 1H-Indole-2-carboxylic acid, 5-methoxy-3-methyl-
- 5-methoxy-3-methylindole-2-carboxylic acid; BB_NC-0826;
- 5-Methoxy-3-methyl-1H-indole-1-carboxylic acid
- STK504674
- ALBB-007635
- BBL013293
- AO-192/41883640
- 804-868-9
- DTXCID90308305
-
- MDL: MFCD03848040
- Inchi: 1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)
- InChI Key: CPXMQDRGVOOXSQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C(C)=C(C(=O)O)N2
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.3A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.326
- Boiling Point: 441.3°C at 760 mmHg
- Flash Point: 220.7°C
- Refractive Index: 1.657
- PSA: 62.32000
- LogP: 2.18310
5-Methoxy-3-methylindole-2-carboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxy-3-methylindole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044411-250mg |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
16381-50-3 | 95% | 250mg |
£124.00 | 2022-03-01 | |
| Fluorochem | 044411-1g |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
16381-50-3 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Fluorochem | 044411-5g |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
16381-50-3 | 95% | 5g |
£1021.00 | 2022-03-01 | |
| Chemenu | CM242180-5g |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
16381-50-3 | 95% | 5g |
$700 | 2021-08-04 | |
| Matrix Scientific | 038782-500mg |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
16381-50-3 | 500mg |
$189.00 | 2023-09-09 | ||
| Chemenu | CM242180-1g |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
16381-50-3 | 95% | 1g |
$214 | 2023-02-02 | |
| abcr | AB215637-250 mg |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid; 95% |
16381-50-3 | 250MG |
€219.30 | 2023-01-27 | ||
| TRC | M264420-250mg |
5-Methoxy-3-methylindole-2-carboxylic Acid |
16381-50-3 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | M264420-2.5g |
5-Methoxy-3-methylindole-2-carboxylic Acid |
16381-50-3 | 2.5g |
$1642.00 | 2023-05-18 | ||
| Alichem | A199007532-250mg |
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
16381-50-3 | 95% | 250mg |
$187.92 | 2022-04-02 |
5-Methoxy-3-methylindole-2-carboxylic Acid Suppliers
5-Methoxy-3-methylindole-2-carboxylic Acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 5-Methoxy-3-methylindole-2-carboxylic Acid
5-Methoxy-3-methylindole-2-carboxylic Acid: A Comprehensive Overview
5-Methoxy-3-methylindole-2-carboxylic Acid, identified by the CAS number 16381-50-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule comprises an indole ring system with a methoxy group at position 5, a methyl group at position 3, and a carboxylic acid group at position 2. These functional groups contribute to its unique chemical properties and potential bioactivity.
The indole moiety is a common structural motif in many natural products and synthetic compounds, often associated with antioxidant, anti-inflammatory, and neuroprotective effects. The presence of the methoxy group at position 5 further enhances the compound's stability and potential for interaction with biological systems. Recent studies have explored the role of such substituted indoles in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
In terms of synthesis, 5-Methoxy-3-methylindole-2-carboxylic Acid can be prepared through various routes, including microwave-assisted synthesis and enzymatic catalysis. These methods have been optimized to improve yield and purity, making the compound more accessible for research purposes. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high product quality.
The biological activity of this compound has been a focal point of recent investigations. Studies have demonstrated its potential as an antioxidant agent, capable of scavenging free radicals and protecting cells from oxidative damage. Additionally, it has shown promise in modulating inflammatory responses, which could be beneficial in the treatment of conditions such as arthritis and neurodegenerative diseases.
One of the most exciting developments involving this compound is its potential application in drug design. Researchers have explored its ability to inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to inflammatory processes, making them attractive targets for therapeutic intervention.
In conclusion, 5-Methoxy-3-methylindole-2-carboxylic Acid represents a valuable compound with diverse applications in both basic research and drug development. Its unique chemical structure and promising biological properties make it a subject of continued interest among scientists. As research progresses, further insights into its mechanisms of action and therapeutic potential are expected to emerge.
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